molecular formula C9H7ClN4 B14610899 5-phenyl-1H-pyrazole-3-diazonium;chloride CAS No. 60270-00-0

5-phenyl-1H-pyrazole-3-diazonium;chloride

Cat. No.: B14610899
CAS No.: 60270-00-0
M. Wt: 206.63 g/mol
InChI Key: XHJWAACEGZKCDC-UHFFFAOYSA-M
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Description

5-phenyl-1H-pyrazole-3-diazonium;chloride is a diazonium salt derived from pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is notable for its applications in organic synthesis, particularly in the formation of azo compounds and other heterocyclic structures .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 5-phenyl-1H-pyrazole-3-diazonium;chloride typically involves the diazotization of the corresponding aminopyrazole. This process requires a threefold excess of concentrated mineral acid (such as hydrochloric acid) and is performed in aqueous or alcoholic solutions to minimize side reactions . The reaction conditions are generally mild, and the process is efficient, yielding the desired diazonium salt in good quantities.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The use of advanced purification techniques, such as crystallization and chromatography, is also common to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

5-phenyl-1H-pyrazole-3-diazonium;chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Halides, hydroxides, and amines.

    Catalysts: Copper(I) chloride for Sandmeyer reactions.

    Solvents: Aqueous or alcoholic solutions.

Major Products

The major products formed from these reactions include:

Mechanism of Action

The mechanism of action of 5-phenyl-1H-pyrazole-3-diazonium;chloride involves the formation of reactive intermediates, such as diazonium ions, which can undergo various chemical transformations. These intermediates can react with nucleophiles to form substitution products or with aromatic compounds to form azo compounds . The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-phenyl-1H-pyrazole-3-diazonium;chloride is unique due to its diazonium group, which imparts distinct reactivity and allows for the formation of a wide range of products through substitution and coupling reactions. This makes it a valuable intermediate in organic synthesis and various industrial applications .

Properties

CAS No.

60270-00-0

Molecular Formula

C9H7ClN4

Molecular Weight

206.63 g/mol

IUPAC Name

5-phenyl-1H-pyrazole-3-diazonium;chloride

InChI

InChI=1S/C9H7N4.ClH/c10-11-9-6-8(12-13-9)7-4-2-1-3-5-7;/h1-6H,(H,12,13);1H/q+1;/p-1

InChI Key

XHJWAACEGZKCDC-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NN2)[N+]#N.[Cl-]

Origin of Product

United States

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